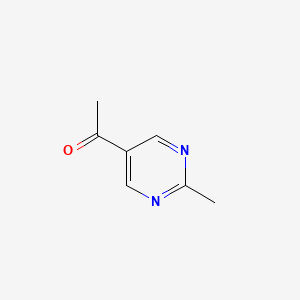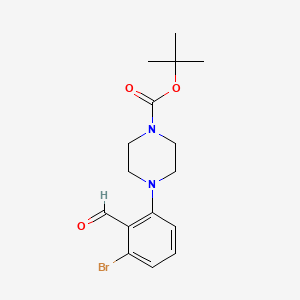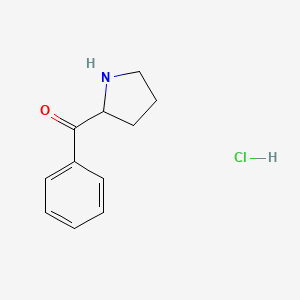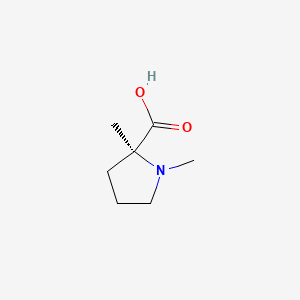
1-(2-Methylpyrimidin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Methylpyrimidin-5-yl)ethanone” is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is also known by other synonyms such as “1-(2-Methyl-5-pyrimidinyl)ethanone” and "5-Acetyl-2-methylpyrimidine" .
Molecular Structure Analysis
The InChI code for “1-(2-Methylpyrimidin-5-yl)ethanone” is1S/C7H8N2O/c1-5(10)7-3-8-6(2)9-4-7/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure, including the positions of the carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. Physical And Chemical Properties Analysis
“1-(2-Methylpyrimidin-5-yl)ethanone” has a boiling point of approximately 219.9±13.0°C at 760 mmHg . It is a solid at room temperature . More specific physical and chemical properties, such as solubility or melting point, were not found in the available sources.Scientific Research Applications
Synthesis and Applications in Antifungal Agents
1-(2-Methylpyrimidin-5-yl)ethanone is involved in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The compound plays a crucial role in setting the relative stereochemistry during the synthesis process, particularly in the addition of a fluoro-pyrimidine derivative to a difluorophenyl-triazol-1-yl-ethanone. This reaction is key to obtaining excellent diastereoselection, an important aspect in the development of effective antifungal medications (Butters et al., 2001).
Role in Antimicrobial Activity
The compound is integral in the synthesis of various derivatives with significant antimicrobial activities. For instance, the synthesis of certain pyrimidine derivatives, where 1-(2-Methylpyrimidin-5-yl)ethanone acts as a precursor, leads to compounds with high antimicrobial efficacy due to the presence of chlorine as a substituent on the main nucleus (Sherekar et al., 2022).
Involvement in Anticancer Research
1-(2-Methylpyrimidin-5-yl)ethanone derivatives have been studied for their potential in anticancer therapy. The synthesis of certain pyridine derivatives and their metal complexes, involving this compound, have shown cytotoxic effects against various carcinoma cell lines. This highlights its potential use in the development of new anticancer drugs (Chaitanya et al., 2022).
Contribution to Neurological Research
Derivatives of 1-(2-Methylpyrimidin-5-yl)ethanone have been explored for their effects on learning and memory reconstruction in mice. Research in this area could lead to the development of new treatments for cognitive impairments and memory-related disorders (Zhang, 2012).
Identification and Characterization in Forensic Toxicology
This compound has also been identified in forensic studies, particularly in the analysis and characterization of novel cathinone derivatives. Its identification in such contexts is crucial for legal and medical purposes, especially in cases involving novel psychoactive substances (Bijlsma et al., 2015).
Development of Corrosion Inhibitors
In the field of materials science, derivatives of 1-(2-Methylpyrimidin-5-yl)ethanone have been studied as corrosion inhibitors for metals. Their effectiveness in preventing metal corrosion in acidic environments underlines their potential industrial applications (Jawad et al., 2020).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It’s important to handle this compound with appropriate safety measures, including wearing protective clothing and eye protection .
properties
IUPAC Name |
1-(2-methylpyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5(10)7-3-8-6(2)9-4-7/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNSRXTUWVTDNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733598 |
Source


|
| Record name | 1-(2-Methylpyrimidin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpyrimidin-5-yl)ethanone | |
CAS RN |
1225223-42-6 |
Source


|
| Record name | 1-(2-Methylpyrimidin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methylpyrimidin-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate](/img/structure/B581724.png)



![6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581730.png)





